

In-Depth Technical Guide to tert-Butyl (R)-(piperidin-2-ylmethyl)carbamate

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Compound of Interest

Compound Name: *(R)-2-(Aminomethyl)-1-N-Boc-piperidine*

Cat. No.: *B112904*

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This technical guide provides a comprehensive overview of the core physical properties of tert-Butyl (R)-(piperidin-2-ylmethyl)carbamate, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of experimental data for this specific enantiomer, this guide presents computed data from reliable chemical databases for the closely related racemic mixture and the (S)-enantiomer, which are expected to be very similar.

Core Physical and Chemical Properties

The physical properties of tert-Butyl (R)-(piperidin-2-ylmethyl)carbamate are crucial for its handling, formulation, and application in research and development. Below is a summary of its key identifiers and computed physicochemical properties.

Property	Value	Source
IUPAC Name	tert-butyl N-[[[(2R)-piperidin-2-yl]methyl]carbamate	N/A
CAS Number	188114-63-6	N/A
Molecular Formula	C ₁₁ H ₂₂ N ₂ O ₂	[1][2]
Molecular Weight	214.30 g/mol	[1][2]
Exact Mass	214.168127949 Da	[1][2]
Appearance	White to off-white solid (Expected)	N/A
Melting Point	Data not available	N/A
Boiling Point	Data not available	N/A
Solubility	Data not available	N/A

Experimental Protocols

While specific experimental data for the target compound is not publicly available, the following are detailed methodologies for key experiments that would be conducted to determine its physical properties.

Determination of Melting Point

Objective: To determine the temperature at which the compound transitions from a solid to a liquid phase.

Methodology:

- A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in a calibrated melting point apparatus.
- The sample is heated at a steady rate of 1-2 °C per minute.

- The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.
- The experiment is repeated two more times, and the average value is reported.

Determination of Solubility

Objective: To determine the solubility of the compound in various solvents.

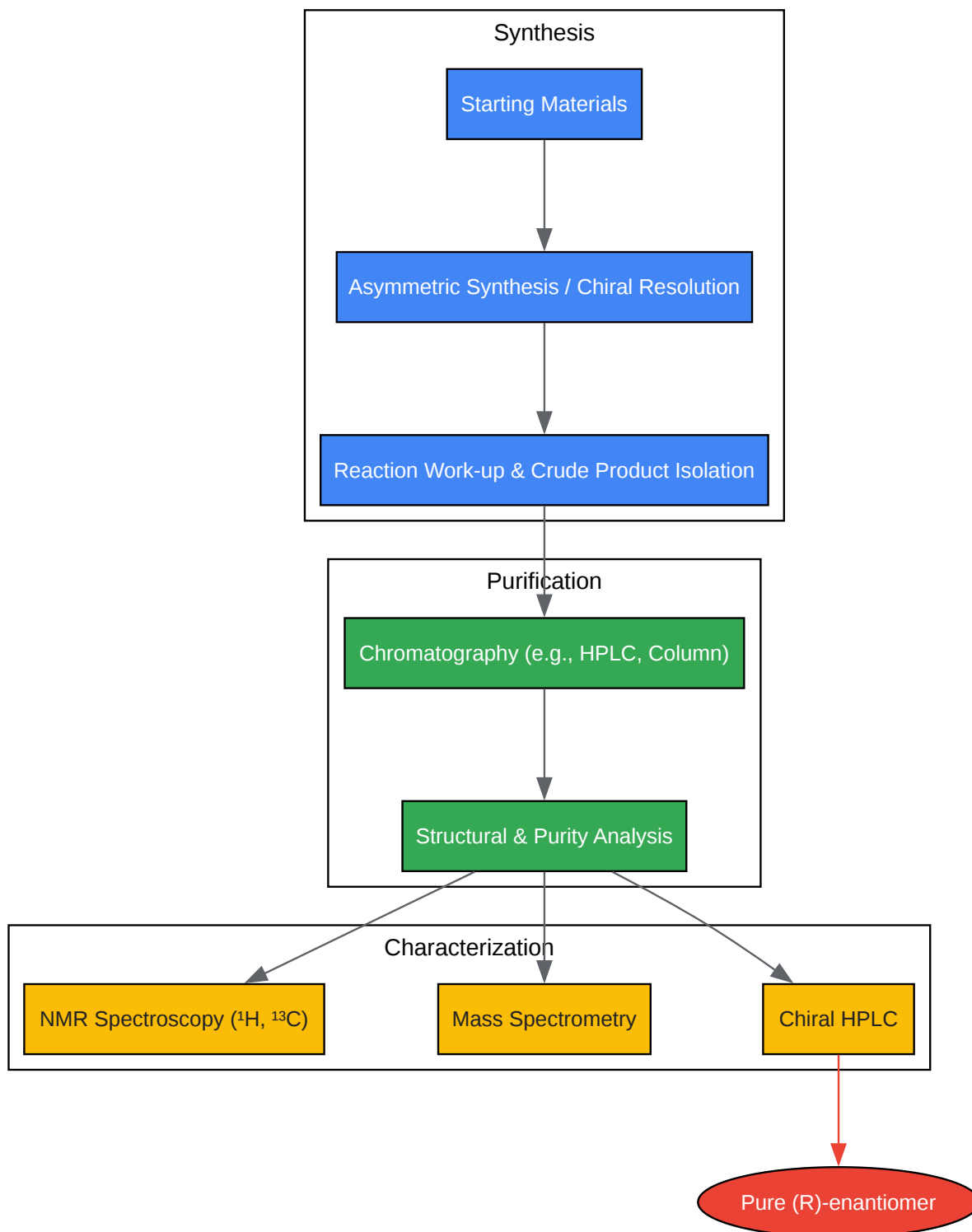
Methodology:

- A known amount of solvent (e.g., 1 mL) is placed in a vial at a controlled temperature (e.g., 25 °C).
- A pre-weighed amount of the compound is added to the solvent in small increments.
- The mixture is stirred vigorously after each addition until the solid is completely dissolved.
- The process is continued until saturation is reached (i.e., solid material remains undissolved after prolonged stirring).
- The total amount of dissolved solid is used to calculate the solubility in g/L or mol/L.
- This procedure is repeated for a range of common laboratory solvents (e.g., water, ethanol, methanol, dichloromethane, acetone).

Synthesis and Characterization Workflow

The synthesis of chiral piperidine derivatives often involves stereoselective reactions followed by purification and characterization to ensure the desired enantiomeric purity and structural integrity.

General Workflow for Synthesis and Characterization



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Caption: A logical workflow for the synthesis, purification, and characterization of a chiral piperidine compound.

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References

- 1. tert-butyl N-((piperidin-2-yl)methyl)carbamate | C₁₁H₂₂N₂O₂ | CID 2756031 - PubChem [pubchem.ncbi.nlm.nih.gov]
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